Home > Products > Building Blocks P20089 > Epigenetic Multiple Ligand
Epigenetic Multiple Ligand - 1020399-52-3

Epigenetic Multiple Ligand

Catalog Number: EVT-267471
CAS Number: 1020399-52-3
Molecular Formula: C19H12Br4O4
Molecular Weight: 623.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Epigenetic Multiple Ligands (epi-MLs) are a novel class of chemical entities designed to interact with multiple epigenetic targets simultaneously [, ]. Unlike traditional single-target drugs, epi-MLs offer the advantage of potentially:

  • Reducing drug-drug interactions: Compared to drug cocktails, a single entity simplifies administration and minimizes potential adverse reactions [].
  • Minimizing drug resistance: Targeting multiple pathways simultaneously can help overcome the development of resistance often observed with single-target drugs [].
  • Exploiting synergistic effects: Simultaneous modulation of multiple epigenetic pathways can lead to synergistic therapeutic benefits, potentially exceeding the sum of individual target inhibition [, ].
  • Lower effective concentrations: Exploiting synergy may allow for lower effective doses compared to single-target drugs, potentially reducing off-target effects [].

The key challenge in developing effective epi-MLs lies in designing molecules with high selectivity and efficiency against their intended targets while minimizing off-target interactions [].

Synthesis Analysis

Example: One study designed epi-MLs by linking ortho-bromo- and ortho, ortho-dibromophenol moieties, inspired by the structure of Eosin (2',4',5',7'-Tetrabromofluorescein), a known inhibitor of protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) []. These moieties were connected through various saturated/unsaturated, linear/(poly)cyclic spacers to generate a library of compounds [].

Molecular Structure Analysis
  • Pharmacophores: Specific chemical groups designed to interact with the active sites of chosen epigenetic targets (e.g., PRMTs, HKMTs, histone acetyltransferases (HATs), and sirtuins (SIRTs) []).
  • Linkers: Structural elements that connect the pharmacophores and can significantly influence the overall physicochemical properties of the molecule, including its flexibility, solubility, and target selectivity [].

Example: In the study mentioned above, structural variations in the linker region of the synthesized compounds influenced their activity and selectivity against different epigenetic targets [].

Mechanism of Action

Example: Compounds 1b, 1c, 4b, 4f, 4j, 4l, 7b, and 7f, synthesized as described above, demonstrated inhibitory activity against PRMTs, HKMTs, HATs, and SIRTs []. This simultaneous inhibition resulted in distinct biological effects in human leukemia U937 cells, including:

  • High apoptosis levels: Observed with compounds 4l and 7b, indicating their potential in inducing programmed cell death in cancer cells [].
  • Dose-dependent cytodifferentiation: Observed with compounds 1c and 4j, suggesting their ability to promote the differentiation of leukemia cells into more mature and less aggressive cell types [].
Applications
  • Cancer: Epi-MLs have shown promise in pre-clinical studies for inducing apoptosis and cytodifferentiation in cancer cells []. Further research is needed to explore their efficacy and safety in in vivo models and potentially translate them into clinical trials.

AMI-5 (Eosin)

  • Compound Description: AMI-5, also known as eosin, is a known inhibitor of both protein arginine methyltransferases (PRMTs) and histone lysine methyltransferases (HKMTs) [].
  • Relevance: AMI-5 serves as a structural starting point for developing simplified analogs that exhibit multiple epigenetic activities. Compounds 1-9, bearing ortho-bromo- and ortho, ortho-dibromophenol moieties linked by various spacers, were designed based on the structure of AMI-5 to explore their potential as epigenetic multiple ligands [].

Curcumin

  • Compound Description: Curcumin is a natural polyphenol with a wide range of biological activities, including the inhibition of histone acetyltransferases (HATs) [].
  • Relevance: This compound is often used as a benchmark for comparing the activity of newly discovered HAT inhibitors, some of which may also display characteristics of epigenetic multiple ligands, such as compounds 1b, 1c, 4b, 4f, 4j, 4l, 7b, and 7f [].

Sirtinol

  • Compound Description: Sirtinol is a known inhibitor of Sirtuins (SIRTs), a family of NAD+-dependent deacetylases [].
  • Relevance: Sirtinol is frequently used as a reference compound when evaluating the activity of novel SIRT inhibitors, especially when investigating compounds with potential for multi-target activity, like the epigenetic multiple ligands identified in the study [].

1-Benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one (Compound 3)

  • Compound Description: Compound 3, characterized by a 1-benzyl-3,5-bis((E)-3-bromobenzylidene)piperidin-4-one structure, was found to be a dual inhibitor of p300 and EZH2 []. This compound also demonstrated cancer-selective cell death activity in vitro and in vivo [].
  • Relevance: The promising dual inhibitory activity and cancer-selective cell death profile of compound 3 led to the development of a series of structurally related bis((E)-2-bromobenzylidene) cyclic compounds (4a-n). These compounds were designed to explore structure-activity relationships and identify potent epigenetic multiple ligands targeting p300 and CARM1 [].

5-Aza-2’-deoxycytidine (DAC)

  • Compound Description: DAC is a well-known DNA demethylating agent widely used in epigenetic research [].
  • Relevance: While DAC primarily acts as a DNA demethylating agent, its mechanism of action is contrasted with that of Withaferin A, a natural compound identified to induce gene-specific DNA hypermethylation, thereby highlighting a distinct approach to achieve epigenetic modulation []. Though not directly an epigenetic multiple ligand, DAC helps illustrate the diverse ways epigenetic changes can be induced.

Withaferin A (WA)

  • Compound Description: WA is a natural steroidal lactone derived from plants, recognized for its potential as an anti-cancer agent, specifically in breast cancer treatment [].
  • Relevance: WA, unlike the broadly demethylating effect of DAC, causes gene-specific DNA hypermethylation of several tumor-promoting genes []. This targeted effect on gene expression suggests potential for exploration as an epigenetic multiple ligand by influencing DNA methylation.

JQ1

  • Compound Description: JQ1 is a well-characterized bromodomain (BRD) inhibitor, showcasing efficacy in various cancer models, particularly when used in combination with other epigenetic modulators [].
  • Relevance: While JQ1 itself is a potent BRD inhibitor, the research highlights the synergistic potential of combining it with natural dietary compounds like sulforaphane for enhanced anti-cancer activity []. This approach underscores the importance of investigating naturally occurring compounds as potential epigenetic multiple ligands that could complement existing therapies.

Genistein

  • Compound Description: Genistein is a naturally occurring polyphenol found in soy products, known for its potential health benefits and investigated for its anti-cancer properties [].
  • Relevance: In silico studies and BROMOscan® screening identified genistein as a potential BRD inhibitor, specifically demonstrating significant inhibition of BRD4(2) []. This finding underscores its potential as an epigenetic multiple ligand, particularly when combined with other epigenetic modulators like JQ1.

Luteolin

  • Compound Description: Luteolin is a natural flavonoid with known anti-inflammatory and anti-cancer properties, particularly in prostate cancer models []. It acts as a Type II [3H] estradiol binding site ligand [].
  • Relevance: Luteolin, along with BMHPC, modulate gene expression in the epidermal growth factor receptor signaling pathway (EGFRSP) and cell cycle pathway (CCP) in PC-3 prostate cancer cells []. This suggests their potential as starting points for developing novel ligands targeting multiple pathways, including those regulated by epigenetic multiple ligands.

2,6-Bis((3-methoxy-4-hydroxyphenyl)methylene)cyclohexanone (BMHPC)

  • Compound Description: BMHPC is a synthetic compound acting as a Type II [3H] estradiol binding site ligand [].
  • Relevance: Similar to luteolin, BMHPC influences gene expression in the EGFRSP and CCP pathways in prostate cancer cells []. These compounds, by targeting Type II sites on histone H4, provide insights into potential mechanisms for developing epigenetic multiple ligands that impact gene transcription.

Properties

CAS Number

1020399-52-3

Product Name

Epigenetic Multiple Ligand

IUPAC Name

(3E,5E)-3,5-bis[(3,5-dibromo-4-hydroxyphenyl)methylidene]oxan-4-one

Molecular Formula

C19H12Br4O4

Molecular Weight

623.9 g/mol

InChI

InChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1+,12-2+

InChI Key

JEDNMNJCJIIYJR-NJDSBKIZSA-N

SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Solubility

Soluble in DMSO

Synonyms

Epigenetic Multiple Ligand; epi-ML; epi ML; epiML;

Canonical SMILES

C1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1

Isomeric SMILES

C\1OC/C(=C\C2=CC(=C(C(=C2)Br)O)Br)/C(=O)/C1=C/C3=CC(=C(C(=C3)Br)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.